N-(4-ACETYLPHENYL)-1,1',3,3'-TETRAOXO-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an acetylphenyl group and a tetraoxo-biisoindole moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with phthalic anhydride under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions involving specific reagents and catalysts to achieve the final compound. The reaction conditions often require precise temperature control, pH adjustments, and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-ACETYLPHENYL)-2-FLUOROBENZAMIDE: Shares a similar acetylphenyl group but differs in the presence of a fluorobenzamide moiety.
N-(3-ACETYLPHENYL)-2,3-DICHLOROBENZAMIDE: Contains a dichlorobenzamide group instead of the tetraoxo-biisoindole moiety.
Uniqueness
N-(4-ACETYLPHENYL)-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is unique due to its tetraoxo-biisoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O6/c1-13(29)14-6-9-16(10-7-14)26-21(30)15-8-11-19-20(12-15)25(34)28(24(19)33)27-22(31)17-4-2-3-5-18(17)23(27)32/h2-12H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAWOHOIDZFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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